molecular formula C16H14N4O3S B2496959 Methyl (5-(3-cyanobenzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate CAS No. 1421507-85-8

Methyl (5-(3-cyanobenzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate

Cat. No. B2496959
CAS RN: 1421507-85-8
M. Wt: 342.37
InChI Key: CUTTWQWZWSOKLL-UHFFFAOYSA-N
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Description

Pyrimidine derivatives, such as the one you mentioned, are known to exhibit a wide range of pharmacological activities and have been employed in the design of privileged structures in medicinal chemistry . They are often used to prepare libraries of novel heterocyclic compounds with potential biological activities .


Synthesis Analysis

The synthesis of similar compounds often involves the acylation of pyridin-2-amine with a suitable carbonyl compound, followed by treatment with a sulfurizing agent like P2S5 to afford the corresponding carbothioamide . The final structure of the compound is usually determined by NMR spectroscopy .


Molecular Structure Analysis

The molecular structure of similar compounds is often established based on the results of elemental analysis, IR and NMR spectra, and X-ray diffraction studies . For example, X-ray crystallography analyses reveal that some similar compounds are monohydrates .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds often involve nucleophilic substitution and reduction reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are usually determined by techniques like FT-IR, 1H-NMR, and 13C-NMR spectroscopy .

Scientific Research Applications

Anti-Fibrosis Activity

The pyrimidine moiety in this compound has been employed in designing privileged structures for medicinal chemistry. Researchers synthesized a series of novel 2-(pyridin-2-yl) pyrimidine derivatives and evaluated their biological activities against immortalized rat hepatic stellate cells (HSC-T6) . Notably, fourteen compounds demonstrated better anti-fibrotic activities than Pirfenidone and Bipy55′DC. Among these, ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) exhibited the most potent activities, with IC50 values of 45.69 μM and 45.81 μM, respectively. These compounds effectively inhibited collagen expression and hydroxyproline content in vitro, suggesting their potential as novel anti-fibrotic drugs.

Drug Development

Finally, the unique structure of Methyl (5-(3-cyanobenzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate makes it an interesting candidate for drug development. Medicinal chemists could explore modifications to enhance its pharmacokinetic properties, bioavailability, and target specificity.

Gu, Y.-F., Zhang, Y., Yue, F.-L., Li, S.-T., Zhang, Z.-Q., Li, J., & Bai, X. (2020). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 25(22), 5226. DOI: 10.3390/molecules25225226

Mechanism of Action

Future Directions

The future directions in the research of similar compounds often involve the design and synthesis of novel derivatives with improved biological activities .

properties

IUPAC Name

methyl N-[5-(3-cyanobenzoyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O3S/c1-23-16(22)19-15-18-12-5-6-20(9-13(12)24-15)14(21)11-4-2-3-10(7-11)8-17/h2-4,7H,5-6,9H2,1H3,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUTTWQWZWSOKLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=NC2=C(S1)CN(CC2)C(=O)C3=CC=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (5-(3-cyanobenzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate

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